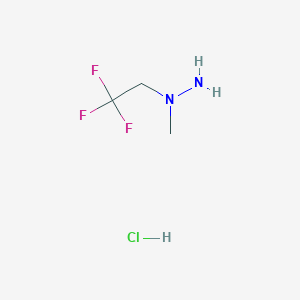

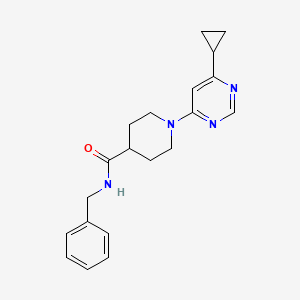

![molecular formula C13H11Cl2N3O B2880105 N'-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide CAS No. 338753-63-2](/img/structure/B2880105.png)

N'-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide, also known as DCPI, is a small molecule compound that has gained attention in the scientific community due to its potential use in various research applications.

Applications De Recherche Scientifique

Synthesis and Derivatization

N'-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide is a key intermediate in the synthesis of nitrogen-containing heterocyclic compounds, which are of significant interest due to their broad spectrum of activities, including antiviral and antitumor properties. Its derivatization through oxidation reactions, particularly at the benzylic position, is a crucial step in synthesizing such compounds. The use of water ultrasound-assisted oxidation presents a green chemistry approach, offering advantages like the use of environmentally friendly solvents and excellent yields, thus reducing waste and enhancing green chemistry metrics (Gavrilović et al., 2018).

Electrocatalytic Reactions

The compound also plays a role in electrocatalytic reactions, where its derivatives, particularly those involving N-oxyl intermediates, serve as catalysts. These reactions are pivotal in the selective oxidation of organic molecules, contributing to both laboratory and industrial applications. The electrochemical properties of such derivatives enable a wide range of electrosynthetic reactions, offering insights into the mechanisms of chemical and electrochemical catalysis (Nutting, Rafiee, & Stahl, 2018).

Coordination Polymers and Metal-Organic Frameworks (MOFs)

In coordination chemistry, this compound derivatives have been explored for their reactivity towards metal salts, leading to the formation of coordination polymers and MOFs. These structures are notable for their diverse applications in catalysis, gas storage, and separation technologies. The variation in products under different conditions highlights the compound's versatility in forming structurally complex and functionally diverse materials (Ghosh, Savitha, & Bharadwaj, 2004).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, derivatives of this compound have been synthesized for potential applications in drug design, showcasing antimicrobial and other bioactive properties. This underscores the compound's role in developing new therapeutic agents, highlighting its importance in drug discovery and development processes (Hossan et al., 2012).

Advanced Material Science

The compound's derivatives are also investigated in material science, particularly in synthesizing novel polymers and materials with specific properties, such as low dielectric constants and high thermal stability. This area of research is crucial for developing new materials for electronics, coatings, and other industrial applications, demonstrating the compound's versatility beyond traditional chemical synthesis (Wang et al., 2006).

Propriétés

IUPAC Name |

N'-[(2,6-dichlorophenyl)methoxy]pyridine-3-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O/c14-11-4-1-5-12(15)10(11)8-19-18-13(16)9-3-2-6-17-7-9/h1-7H,8H2,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINDGSODHVEWGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CON=C(C2=CN=CC=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)CO/N=C(/C2=CN=CC=C2)\N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2880028.png)

![5-hydroxy-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2880036.png)

![3-Fluorosulfonyloxy-5-[oxolan-3-yl(propan-2-yl)carbamoyl]pyridine](/img/structure/B2880038.png)

![1,7-di((E)-but-2-en-1-yl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2880042.png)

![4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B2880043.png)

![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-chlorobenzenecarboxylate](/img/structure/B2880045.png)